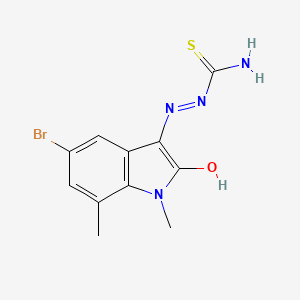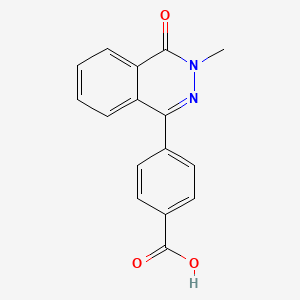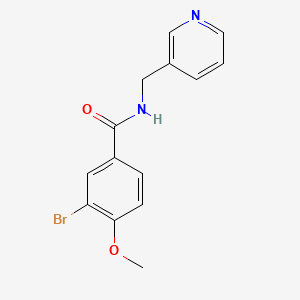
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone, also known as BDMITSC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiosemicarbazone derivative, which is a class of compounds known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to inhibit viral replication by inhibiting the activity of viral enzymes.
Biochemical and Physiological Effects:
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. Additionally, it has shown promising results in various scientific research applications, making it a valuable compound for further study. However, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone also has some limitations. It is not very soluble in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Orientations Futures
There are several future directions for research on 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone. One area of research could be to further investigate its anti-cancer properties and explore its potential as a cancer therapeutic. Another area of research could be to investigate its anti-inflammatory properties and explore its potential as an anti-inflammatory agent. Additionally, further research could be done to understand its mechanism of action and to identify potential molecular targets. Finally, research could be done to improve the solubility of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone, which may increase its utility in certain experiments.
In conclusion, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is a promising compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research on 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is necessary to fully understand its potential as a valuable compound for scientific research.
Méthodes De Synthèse
The synthesis of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone involves the reaction of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a suitable catalyst. The reaction yields 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone as a yellow crystalline solid with a melting point of 236-238°C. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has shown promising results in various scientific research applications. It has been studied for its anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has also been studied for its anti-inflammatory properties, with research showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been studied for its anti-viral properties, with studies showing that it can inhibit the replication of certain viruses.
Propriétés
IUPAC Name |
(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c1-5-3-6(12)4-7-8(14-15-11(13)18)10(17)16(2)9(5)7/h3-4,17H,1-2H3,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKWPODRGDXMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC(=S)N)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)
![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)



![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)
